2-(4-ethyl-3-oxo-2-morpholinyl)-N-(4-fluorophenyl)acetamide
Description
The compound "2-(4-ethyl-3-oxo-2-morpholinyl)-N-(4-fluorophenyl)acetamide" is part of a broader class of compounds that have been explored for their potential in various applications, including as antifungal agents and in medicinal chemistry. The structure and activity of these compounds are of significant interest due to their chemical properties and potential biological activities.
Synthesis Analysis
The synthesis of related morpholinyl acetamide derivatives involves various chemical reactions, aiming to improve their stability and enhance their activity. For instance, the introduction of a gem-dimethyl group on the morpholin-2-one core led to improved plasmatic stability while maintaining in vitro antifungal activity (Bardiot et al., 2015).
Molecular Structure Analysis
The molecular structure of these compounds has been characterized using techniques such as NMR, IR, and mass spectrometry, with some structures confirmed by single-crystal X-ray diffraction studies. These analyses provide insights into the molecular configuration and the electronic environment of the atoms within the compound, which are crucial for understanding their reactivity and interaction with biological targets (Mamatha S.V et al., 2019).
Chemical Reactions and Properties
The chemical reactions involved in synthesizing morpholinyl acetamides often include cyclization and condensation reactions, aiming to introduce or modify functional groups to achieve desired chemical properties. These compounds exhibit various biological activities, including antimicrobial and antifungal effects, which are attributed to their chemical structure and the presence of specific functional groups (Samreen Gul et al., 2017).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their practical application and effectiveness as potential therapeutic agents. While specific physical properties data for "2-(4-ethyl-3-oxo-2-morpholinyl)-N-(4-fluorophenyl)acetamide" are not directly available, related studies on similar compounds provide valuable insights into optimizing these properties for pharmaceutical applications.
Chemical Properties Analysis
The chemical properties, including reactivity with biological molecules, stability under physiological conditions, and interactions with enzymes or receptors, are fundamental aspects that determine the compound's potential as a therapeutic agent. Studies on related compounds highlight the importance of structural optimization to enhance activity and selectivity for specific biological targets (J. Hale et al., 1998).
properties
IUPAC Name |
2-(4-ethyl-3-oxomorpholin-2-yl)-N-(4-fluorophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c1-2-17-7-8-20-12(14(17)19)9-13(18)16-11-5-3-10(15)4-6-11/h3-6,12H,2,7-9H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEPIQQWAIQPNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(C1=O)CC(=O)NC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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